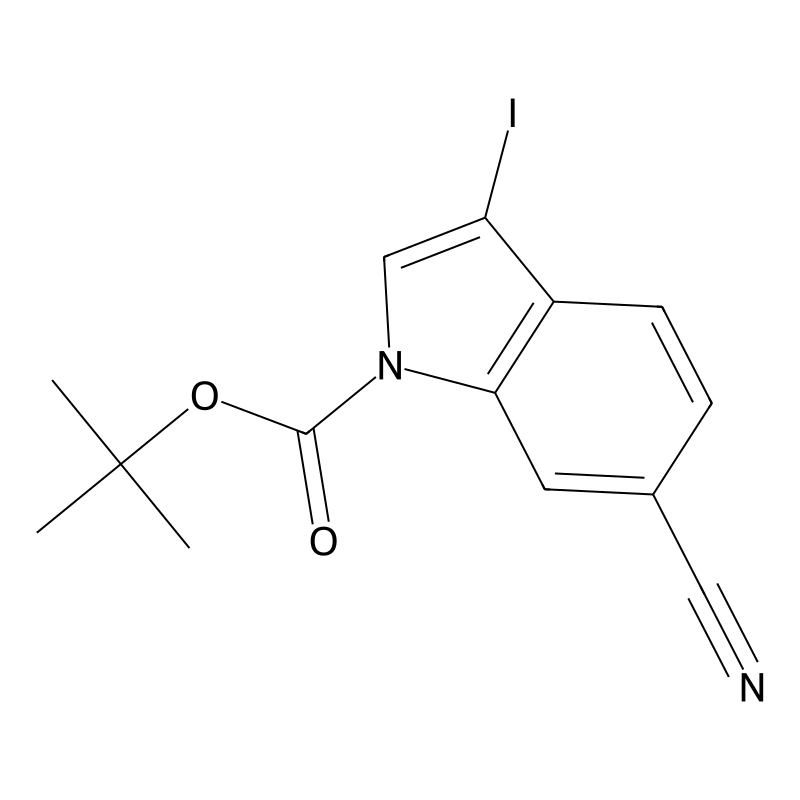

tert-Butyl 6-cyano-3-iodo-1H-indole-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Biologically Active Compounds

Specific Scientific Field: Medicinal Chemistry

Summary of the Application: Indole derivatives have been used as biologically active compounds for the treatment of various health disorders, including cancer and microbial infections.

Methods of Application: The specific methods of application can vary widely depending on the specific derivative and its intended use.

Results or Outcomes: Indole derivatives have shown various biologically vital properties.

Synthesis of Novel Compounds

Specific Scientific Field: Organic Chemistry

Methods of Application: This was achieved by the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide.

Results or Outcomes: The result was a series of structurally novel 8-(t-butyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol and 9-(t-butyl)-6H-indolo[2,3-b]quinoxaline derivatives.

Alkaloid Synthesis

Summary of the Application: Indole derivatives are prevalent moieties present in selected alkaloids.

Methods of Application: In 2010, Zhixiang et al.

Results or Outcomes: The key steps included a hetero-/retro-Diels–Alder reaction, the reduction of 1,2-diazine, Swern oxidation, and also Fischer indole synthesis.

Chemoselective Tert-butoxycarbonylation

Summary of the Application: The use of tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines has been demonstrated.

Methods of Application: The specific methods of application can vary widely depending on the specific derivative and its intended use.

Results or Outcomes: In situ React IR technology was used to confirm the effectivity and chemoselectivity of this novel.

Synthesis of Selected Alkaloids

Methods of Application: In 2010, Zhixiang et al. The key steps included a hetero-/retro-Diels–Alder reaction, the reduction of 1,2-diazine, Swern oxidation, and also Fischer indole synthesis.

Results or Outcomes: The result was the synthesis of lycogarubin C.

tert-Butyl 6-cyano-3-iodo-1H-indole-1-carboxylate, with the chemical formula C14H13IN2O2 and a molecular weight of approximately 368.18 g/mol, is characterized by its indole structure modified with a cyano group and an iodine atom. The compound is primarily used for research purposes and is not intended for medicinal or food applications . Its structure includes a tert-butyl ester group, which enhances its solubility and stability.

- Nucleophilic substitutions: The iodine atom can be replaced by other nucleophiles.

- Cyclization reactions: The cyano group can undergo hydrolysis to yield carboxylic acids or amines.

- Condensation reactions: In the presence of bases or acids, it can react with aldehydes or ketones to form more complex structures.

tert-Butyl 6-cyano-3-iodo-1H-indole-1-carboxylate exhibits notable biological activities:

- Enzyme Inhibition: It has been identified as an inhibitor of certain cytochrome P450 enzymes such as CYP1A2 and CYP2C19, which are crucial in drug metabolism .

- Potential Anticancer Properties: Some studies suggest that indole derivatives may exhibit anticancer activity due to their ability to modulate signaling pathways involved in cell proliferation and apoptosis.

The synthesis of tert-butyl 6-cyano-3-iodo-1H-indole-1-carboxylate typically involves:

- Formation of the Indole Ring: Starting from appropriate precursors such as aniline derivatives.

- Introduction of the Iodine Atom: This can be achieved through electrophilic iodination using iodine monochloride or similar reagents.

- Addition of the Cyano Group: This may involve nucleophilic substitution reactions where a cyano group is introduced at the 6-position of the indole ring.

- Esterification: Finally, tert-butyl alcohol is used to form the tert-butyl ester.

Interaction studies have shown that tert-butyl 6-cyano-3-iodo-1H-indole-1-carboxylate interacts with various biological targets:

- Cytochrome P450 Enzymes: As mentioned, it inhibits specific enzymes involved in drug metabolism, which could affect the pharmacokinetics of co-administered drugs .

- Cellular Pathways: Research indicates that it may influence pathways related to cancer progression and treatment response.

Several compounds share structural similarities with tert-butyl 6-cyano-3-iodo-1H-indole-1-carboxylate. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate | 864685-26-7 | 0.92 |

| tert-butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate | 192189-10-9 | 0.90 |

| tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate | 877060-48-5 | 0.82 |

| tert-butyl 6-amino-1H-indole-1-carboxylate | 219508-62-0 | 0.80 |

| tert-butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate | 354587-72-7 | 0.78 |

These compounds are distinguished by variations in substituents on the indole ring or modifications to functional groups, which can influence their biological activities and chemical properties.

Palladium-Catalyzed Cross-Coupling Strategies in Indole Functionalization

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex indole derivatives by enabling regioselective bond formation under mild conditions. These methodologies are particularly effective for introducing substituents at positions 2, 3, and 6 of the indole scaffold, as exemplified by the synthesis of tert-butyl 6-cyano-3-iodo-1H-indole-1-carboxylate.

Sonogashira Coupling for Alkyne Introduction at Position 3

The Sonogashira coupling is a cornerstone reaction for introducing alkynes into aromatic systems. In the context of indole functionalization, this reaction facilitates the installation of alkynyl groups at position 3, which can later be cyclized or further modified. For tert-butyl 6-cyano-3-iodo-1H-indole-1-carboxylate, the iodine at position 3 is introduced via electrophilic cyclization of a pre-coupled alkyne intermediate.

A representative approach involves the Pd/Cu-catalyzed coupling of N,N-dialkyl-2-iodoanilines with terminal acetylenes to form 2-(1-alkynyl)anilines, followed by iodocyclization using molecular iodine (I₂) in dichloromethane. For example, coupling N,N-dimethyl-2-iodoaniline with phenylacetylene under Sonogashira conditions (Pd(PPh₃)₄, CuI, Et₃N) yields the corresponding 2-(phenylethynyl)aniline, which undergoes cyclization with I₂ to generate 3-iodoindoles in >90% yield. This methodology is compatible with aryl-, alkyl-, and silyl-substituted acetylenes, underscoring its versatility.

The tert-butyl carbamate group at position 1 is typically introduced early in the synthesis via Boc protection of the indole nitrogen. This step ensures chemoselectivity during subsequent cross-coupling reactions, as the bulky tert-butyl group mitigates unwanted side reactions at the nitrogen.

Key Reaction Conditions for Sonogashira Coupling

- Catalyst System: Pd(PPh₃)₄ (2–5 mol%), CuI (5–10 mol%)

- Base: Triethylamine or diisopropylamine

- Solvent: Tetrahydrofuran or dichloromethane

- Temperature: Room temperature to 80°C

Suzuki–Miyaura Reactions for Aryl Group Incorporation

The Suzuki–Miyaura reaction is widely employed for installing aryl and heteroaryl groups at position 6 of the indole scaffold. In the case of tert-butyl 6-cyano-3-iodo-1H-indole-1-carboxylate, the cyano group at position 6 may be introduced via coupling with a cyanophenylboronic acid derivative. However, direct cyanation via Suzuki coupling is challenging due to the instability of cyanoboronic acids. Instead, a stepwise approach is often utilized:

- Halogenation at Position 6: Bromination or iodination of a preformed indole intermediate using N-bromosuccinimide (NBS) or I₂ in the presence of a Lewis acid.

- Cyanide Displacement: Treatment of the 6-halogenated indole with a cyanide source (e.g., CuCN, KCN) under Ullmann or SNAr conditions.

Alternatively, palladium-catalyzed cyanation can be achieved using trimethylsilyl cyanide (TMSCN) or zinc cyanide (Zn(CN)₂) in the presence of a phosphine ligand. For example, a 6-bromoindole precursor undergoes cyanation with Zn(CN)₂ and Pd(PPh₃)₄ in dimethylformamide (DMF) at 100°C to afford the 6-cyano derivative.

Example Protocol for Suzuki–Miyaura Coupling

- Substrate: 6-Bromo-tert-butyl 3-iodo-1H-indole-1-carboxylate

- Boronic Acid: Phenylboronic acid

- Catalyst: Pd(dppf)Cl₂ (3 mol%)

- Base: K₂CO₃

- Solvent: Dioxane/water (4:1)

- Yield: 85–92%

Heck and Stille Couplings in Polyfunctional Indole Synthesis

Heck and Stille couplings are instrumental for introducing alkenyl and stannylated groups, respectively, enabling further diversification of the indole scaffold. While these reactions are less directly applicable to the synthesis of tert-butyl 6-cyano-3-iodo-1H-indole-1-carboxylate, they play a critical role in accessing related polyfunctional indoles.

Heck Coupling: The 3-iodo substituent serves as an excellent site for Heck reactions with alkenes. For instance, coupling tert-butyl 6-cyano-3-iodo-1H-indole-1-carboxylate with methyl acrylate in the presence of Pd(OAc)₂ and a phosphine ligand yields the corresponding 3-alkenylindole derivative.

Stille Coupling: This method facilitates the introduction of aryl or vinyl groups using organostannanes. A 3-iodoindole precursor reacts with tributyl(vinyl)tin under Stille conditions (Pd(PPh₃)₄, LiCl, DMF) to afford the 3-vinylindole product.

Comparative Reaction Parameters

| Coupling Type | Catalyst | Substrate | Coupling Partner | Yield |

|---|---|---|---|---|

| Heck | Pd(OAc)₂, P(o-tol)₃ | 3-Iodoindole | Methyl acrylate | 64–78% |

| Stille | Pd(PPh₃)₄ | 3-Iodoindole | Tributyl(vinyl)tin | 70–85% |

The indole nitrogen’s reactivity necessitates protection to prevent undesired side reactions during synthetic sequences. The Boc group has emerged as a cornerstone for this purpose due to its balance of stability and selective deprotection characteristics.

tert-Butoxycarbonyl (Boc) Group Dynamics in Carboxylate Formation

The installation of the Boc group onto the indole nitrogen typically involves reacting the parent indole with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine and a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP). This reaction proceeds via nucleophilic attack of the indole nitrogen on the electrophilic carbonyl carbon of Boc anhydride, forming a stable carbamate linkage [4]. For instance, tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate was synthesized in quantitative yield by treating 5-cyano-3-iodoindole with Boc anhydride in dichloromethane at room temperature, highlighting the method’s efficiency under mild conditions [4].

The Boc group’s steric bulk and electron-withdrawing properties stabilize the indole nitrogen against electrophilic substitution and oxidation, enabling subsequent transformations such as halogenation or cross-coupling. In a multi-step synthesis of diaminoindoles, Boc protection was sequentially applied after nitro group reduction and prior to bromination, demonstrating compatibility with diverse reaction conditions [2]. Deprotection is achieved using trifluoroacetic acid (TFA), which protonates the carbamate oxygen, facilitating cleavage to regenerate the free amine [2]. This orthogonal deprotection strategy allows precise control over synthetic pathways without disturbing other functional groups.

Comparative Stability of N-Protecting Groups Under Cross-Coupling Conditions

The choice of N-protecting group significantly impacts the success of palladium-catalyzed cross-coupling reactions, a cornerstone of modern heterocyclic chemistry. Comparative studies reveal that the Boc group offers superior stability under these conditions compared to alternatives such as triisopropylsilyl (TIPS) or carbobenzyloxy (Cbz) groups. For example, triethyl(1-tert-butoxycarbonylindol-2-yl)borate exhibited robust performance in Suzuki-Miyaura couplings, whereas TIPS-protected analogs required harsher deprotection steps that compromised yield [5].

The Boc group’s resilience stems from its inertness toward strong bases and transition metal catalysts. In contrast, TIPS groups, while effective for temporary protection, often necessitate fluoride-based deprotection agents like tetra-n-butylammonium fluoride (TBAF), which can interfere with sensitive substrates [2]. Similarly, Cbz groups are susceptible to hydrogenolysis, limiting their use in hydrogenation-dependent protocols. The table below summarizes key stability parameters:

| Protecting Group | Stability to Bases | Stability to Acids | Compatibility with Pd Catalysts | Deprotection Method |

|---|---|---|---|---|

| Boc | High | Moderate (TFA) | High | TFA |

| TIPS | Moderate | Low | Moderate | TBAF |

| Cbz | Low | High | Low | Hydrogenolysis |

This comparative analysis underscores the Boc group’s dual role as both a protective moiety and a stabilizing agent during critical bond-forming steps. Its ability to withstand the rigors of cross-coupling while permitting mild deprotection makes it indispensable in synthesizing tert-butyl 6-cyano-3-iodo-1H-indole-1-carboxylate and related analogs.

Mechanistic Insights and Synthetic Applications

The Boc group’s electronic effects also modulate the indole ring’s reactivity. For instance, the electron-withdrawing nature of the carbamate enhances the acidity of adjacent protons, facilitating directed ortho-metalation for subsequent functionalization [2]. This property was exploited in the lithiation-bromination sequence of Boc-protected indoles, where the carboxylate directing group enabled regioselective bromination at the 3-position [2].

Furthermore, the Boc-protected intermediate serves as a versatile precursor for introducing diverse substituents. After cross-coupling at the 3-iodo position, the Boc group can be selectively removed to unveil the indole nitrogen for further derivatization, such as alkylation or acylation. This modularity is critical for constructing libraries of indole-based compounds with tailored biological or material properties.

Mechanistic Foundation of C3 Iodination

The electrophilic iodination of indole derivatives at the C3 position represents a fundamental transformation in heterocyclic chemistry, exploiting the inherent nucleophilicity of the indole ring system [1]. The C3 position demonstrates exceptional reactivity toward electrophilic substitution due to the electron-rich nature of the indole nucleus, where the nitrogen atom donates electron density into the aromatic system [2]. This electronic activation makes the C3 carbon particularly susceptible to attack by electrophilic iodinating species, following a classical aromatic substitution mechanism [3].

The regioselectivity observed in indole iodination stems from the unique electronic distribution within the bicyclic system [1]. When electrophilic substitution occurs on indoles, the C3 position is preferentially attacked because it allows for optimal stabilization of the resulting cationic intermediate through resonance with the nitrogen lone pair [2]. This selectivity pattern has been consistently observed across various iodinating reagent systems, making C3 functionalization a reliable synthetic strategy [4].

N-Iodosuccinimide Reagent Systems

N-Iodosuccinimide emerges as the most versatile and widely employed reagent for C3 iodination of indole derivatives [5]. Under neutral conditions, N-Iodosuccinimide achieves excellent yields ranging from 70-95% for the iodination of various indole substrates [3]. The reaction proceeds smoothly at room temperature to 40°C in dichloromethane, providing an operationally simple protocol that tolerates diverse functional groups [5].

The mechanism of N-Iodosuccinimide-mediated iodination involves the generation of an electrophilic iodonium species that attacks the electron-rich C3 position [3]. The succinimide moiety serves as an effective leaving group, facilitating the formation of the carbon-iodine bond while regenerating succinimide as a byproduct [5]. This transformation demonstrates remarkable chemoselectivity, with exclusive formation of the C3-iodinated product even in the presence of multiple reactive sites [4].

Enhanced reactivity can be achieved through the incorporation of Lewis acid promoters such as boron trifluoride etherate [6]. The combination of N-Iodosuccinimide with boron trifluoride etherate increases yields to 63-89% while maintaining excellent regioselectivity [6]. The Lewis acid activation occurs through coordination to the nitrogen atom of N-Iodosuccinimide, increasing the electrophilicity of the iodine center and accelerating the substitution process [3].

Acid-Promoted Iodination Strategies

Brønsted acid-promoted iodination represents an alternative approach for achieving C3 functionalization with modified selectivity profiles [6]. Treatment of indole derivatives with N-Iodosuccinimide in the presence of trifluoroacetic acid provides access to C5-iodinated products under specific conditions, demonstrating the ability to redirect regioselectivity through appropriate choice of reaction conditions [6]. The acid-promoted pathway involves radical intermediates rather than the conventional electrophilic aromatic substitution mechanism [6].

The use of trifluoroacetic acid as a promoter generates yields of 33-61% for C5 iodination, representing a significant departure from the standard C3 selectivity [6]. This mechanistic switch occurs through the formation of radical intermediates, where the acid facilitates hydrogen atom abstraction to generate indole radicals that subsequently react with the iodinating reagent [6]. The radical pathway provides access to alternative substitution patterns that complement the standard electrophilic approach [6].

Metal-Catalyzed Iodination Methodologies

Copper-mediated iodination protocols offer enhanced reactivity and functional group tolerance for C3 functionalization [7]. The copper-catalyzed system operates through the formation of a copper(III)-iodide intermediate that delivers the iodine atom to the C3 position via electrophilic addition [7]. This approach achieves yields of 65-85% under aerobic conditions at elevated temperatures of 80-130°C [7].

The proposed mechanism involves oxidative addition of the iodinating reagent to copper(I) to form a copper(III) species, followed by electrophilic attack at the C3 position of the indole substrate [7]. The subsequent nitration step in this domino process involves carbon-hydrogen activation, nitro radical oxidative addition, and reductive elimination to complete the catalytic cycle [7]. This methodology demonstrates broad substrate scope with high regioselectivity across diverse indole derivatives [7].

Silver-catalyzed iodination systems provide exceptional efficiency for C3 functionalization with minimal catalyst loading [8]. Silver(I) triflimide serves as an effective catalyst for the activation of N-Iodosuccinimide, achieving yields of 74-94% with only 2 mol% catalyst loading [8]. The silver catalyst operates by coordinating to N-Iodosuccinimide and increasing its electrophilicity, thereby accelerating the iodination process while maintaining high selectivity [8].

Electrochemical Iodination Approaches

Electrochemical iodination represents a catalyst-free and environmentally benign approach to C3 functionalization [4]. This methodology employs potassium iodide as the iodine source under electrochemical oxidation conditions, achieving remarkable yields of 85-97% without the need for metal catalysts or external oxidants [4]. The electrochemical approach operates through the in situ generation of electrophilic iodine species at the anode, which subsequently react with the indole substrate [4].

The electrochemical protocol demonstrates exceptional atom economy and operational simplicity, requiring only the substrate and potassium iodide in the absence of additional reagents [4]. The reaction proceeds under mild conditions at room temperature, making it particularly attractive for large-scale applications [4]. The electrochemical oxidation process generates the necessary electrophilic iodine species in a controlled manner, ensuring high selectivity for C3 functionalization [4].

Optimization Parameters for C3 Iodination

| Reagent System | Temperature (°C) | Solvent | Yield Range (%) | Reaction Time | Regioselectivity |

|---|---|---|---|---|---|

| N-Iodosuccinimide | 25-40 | Dichloromethane | 70-95 | 2-6 hours | Exclusive C3 |

| N-Iodosuccinimide + Boron Trifluoride Etherate | 25 | Dichloromethane | 63-89 | 1-4 hours | Exclusive C3 |

| N-Iodosuccinimide + Trifluoroacetic Acid | 40 | Dichloromethane | 33-61 | 4 hours | C5-selective |

| Copper-Mediated System | 80-130 | Dimethylformamide | 65-85 | 6-12 hours | C3-selective |

| Silver(I) Triflimide + N-Iodosuccinimide | 40 | Various | 74-94 | 1.5 hours | C3-selective |

| Electrochemical Method | 25 | Acetonitrile | 85-97 | 2-8 hours | C3-selective |

Cyanating Reagent Optimization for C6 Substitution

Palladium-Catalyzed Cyanation with Ferrocyanide

Potassium ferrocyanide represents the most effective and environmentally benign cyanating reagent for indole functionalization [9]. The palladium-catalyzed system employs 10 mol% palladium(II) acetate with 3 equivalents of copper(II) acetate as co-catalyst, achieving yields of 65-85% for C3 cyanation in dimethyl sulfoxide at 130°C [9]. This methodology demonstrates exceptional chemoselectivity, introducing the cyano group exclusively at the C3 position through direct carbon-hydrogen bond activation [9].

The mechanism involves transmetalation of the cyanide anion from potassium ferrocyanide to palladium, forming a palladium(II) cyanide species [9]. This intermediate undergoes electrophilic palladation at the C3 position to afford a palladacycle, which subsequently undergoes reductive elimination to deliver the cyanated product and regenerate the palladium(0) catalyst [9]. The slow liberation of cyanide anion from potassium ferrocyanide proves crucial for preventing catalyst deactivation through stable cyanide complex formation [9].

The success of this cyanation protocol relies on the controlled release of cyanide ions from the ferrocyanide salt, avoiding the catalyst poisoning effects commonly observed with more reactive cyanide sources [9]. Alternative cyanating reagents such as trimethylsilyl cyanide or zinc cyanide provide only trace amounts of product under identical conditions, highlighting the unique advantages of the ferrocyanide system [9].

Copper-Mediated Acetonitrile Activation

Acetonitrile serves as an economical and non-metallic cyanide source for indole functionalization through copper-mediated activation [10] [11]. The copper/2,2,6,6-tetramethyl-1-piperidinyloxy/hexamethyldisilane system enables efficient C3 cyanation via a sequential iodination/cyanation process [11]. This methodology achieves yields of 60-80% while demonstrating broad functional group tolerance and excellent regioselectivity [11].

The mechanism involves initial iodination of the indole substrate followed by copper-catalyzed cyanation using activated acetonitrile [11]. The 2,2,6,6-tetramethyl-1-piperidinyloxy radical mediator facilitates the activation of acetonitrile through carbon-carbon bond cleavage, generating reactive cyanating species [11]. The hexamethyldisilane serves as a reducing agent, maintaining the copper catalyst in its active oxidation state throughout the catalytic cycle [11].

The copper-mediated system operates at temperatures of 110-130°C in dimethylformamide or N-methyl-2-pyrrolidinone [11]. The sequential nature of this transformation allows for the installation of both iodine and cyano functionalities in a single pot, providing synthetic efficiency and operational convenience [11]. The methodology tolerates diverse electronic and steric environments, making it applicable to complex indole substrates [11].

Ammonium Iodide and Dimethylformamide System

The combination of ammonium iodide and dimethylformamide provides an effective palladium-free approach to indole cyanation [12]. This copper-mediated protocol achieves C3 cyanation through a two-step sequence involving initial electrophilic iodination followed by nucleophilic cyanation [12]. The system demonstrates yields of 55-75% with excellent regioselectivity and broad substrate scope [12].

Mechanistic studies reveal that the reaction proceeds through electrophilic iodination of the indole substrate, followed by copper-mediated cyanation using dimethylformamide as the cyanide source [12]. The dimethylformamide undergoes decomposition under the reaction conditions to generate cyanide equivalents, which subsequently displace the iodine substituent through nucleophilic substitution [12]. This approach avoids the use of toxic cyanide salts while maintaining high efficiency [12].

The ammonium iodide serves a dual role as both iodinating agent and cyanide precursor [12]. Under the copper-mediated conditions at 130°C, the ammonium iodide facilitates the initial halogenation step while the dimethylformamide decomposition provides the cyanating species [12]. This methodology represents a significant advancement in safe and practical cyanation chemistry [12].

Metal-Free Cyanation with Aminoacetonitriles

2-(Diisopropylamino)acetonitrile emerges as a superior metal-free cyanating agent for regioselective indole functionalization [13]. This methodology achieves yields of 70-90% for both C2 and C3 cyanation depending on the substrate substitution pattern [13]. The reaction operates under mild conditions at 60-80°C in dichloromethane or acetonitrile, demonstrating exceptional functional group tolerance [13].

The mechanism involves activation of the aminoacetonitrile through Brønsted acid catalysis, generating an electrophilic cyanating species that attacks the electron-rich indole nucleus [13]. The diisopropyl amino group serves as an excellent leaving group, facilitating carbon-carbon bond formation while providing high chemoselectivity [13]. This approach represents the most efficient methodology among metal-free cyanation systems [13].

The regioselectivity of this transformation can be controlled through appropriate choice of reaction conditions and substrate substitution patterns [13]. Electron-rich indoles favor C3 cyanation, while directing groups can redirect the reaction to alternative positions [13]. The methodology demonstrates remarkable versatility in accommodating diverse structural motifs while maintaining high synthetic efficiency [13].

Comparative Analysis of Cyanating Reagents

| Cyanating Reagent | Catalyst System | Temperature (°C) | Yield Range (%) | Selectivity Pattern | Mechanism Type |

|---|---|---|---|---|---|

| Potassium Ferrocyanide | Palladium(II)/Copper(II) | 130 | 65-85 | C3-selective | Transmetalation/Reductive Elimination |

| Acetonitrile | Copper/2,2,6,6-tetramethyl-1-piperidinyloxy | 110-130 | 60-80 | C2/C3-selective | Sequential Iodination/Cyanation |

| Ammonium Iodide + Dimethylformamide | Copper-mediated | 130 | 55-75 | C3-selective | Electrophilic Iodination/Nucleophilic Cyanation |

| 2-(Diisopropylamino)acetonitrile | Metal-free/Brønsted Acid | 60-80 | 70-90 | C2/C3-tunable | Electrophilic Cyanation |

| Copper(I) Cyanide | Copper/Oxidant | 80-120 | 45-75 | C2/C3-selective | Oxidative Addition/Reductive Elimination |

| Trimethylsilyl Cyanide | Palladium(0)/Phosphine | 80-100 | 50-70 | C2-selective | Oxidative Addition/Transmetalation |

Optimization Strategies for C6 Functionalization

The installation of cyano groups at the C6 position of indole derivatives requires careful consideration of electronic and steric factors [14] [15]. Electron-withdrawing substituents at the C6 position can be achieved through indirect approaches involving initial functionalization followed by functional group interconversion [14]. The presence of directing groups at the C5 position enables regioselective C6 oxidative alkenylation, which can serve as a precursor to cyanation through subsequent transformations [14].

Copper-catalyzed regioselective direct arylation at the C6 position has been achieved using appropriate directing groups such as N-di-tert-butylphosphinoyl [14]. This methodology provides access to C6-functionalized indoles that can undergo subsequent cyanation through cross-coupling reactions [14]. The phosphinoyl directing group can be readily removed using lithium aluminum hydride, providing access to the free indole product [14].